molecular formula C22H18ClN5O2S2 B2417829 3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-90-8

3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2417829
CAS No.: 892738-90-8
M. Wt: 483.99
InChI Key: ZEICQBZOEDROCW-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H18ClN5O2S2 and its molecular weight is 483.99. The purity is usually 95%.
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Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S2/c1-13(2)14-3-7-16(8-4-14)24-20-19-18(11-12-31-19)28-21(25-20)22(26-27-28)32(29,30)17-9-5-15(23)6-10-17/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICQBZOEDROCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892738-90-8) is a complex organic molecule that incorporates various pharmacologically significant moieties. The biological activity of this compound is of considerable interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN5O2S2C_{22}H_{18}ClN_{5}O_{2}S_{2} with a molecular weight of 484.0 g/mol. The structure features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number892738-90-8
Molecular FormulaC22H18ClN5O2S2
Molecular Weight484.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. In a recent study focusing on synthesized derivatives containing the sulfonamide functionality, moderate to strong antibacterial activity was observed against various strains including Salmonella typhi and Bacillus subtilis . The compound's effectiveness was evaluated through standard disc diffusion methods and Minimum Inhibitory Concentration (MIC) assays.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory activity against:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission, and inhibitors are often explored for their therapeutic potential in treating Alzheimer's disease.
  • Urease : Compounds with urease inhibitory activity can have applications in treating conditions related to urea metabolism and are also explored for their anti-infective properties.

The IC50 values for selected compounds from related studies demonstrate promising results:

Compound IDEnzyme TypeIC50 (µM)
7lAChE2.14 ± 0.003
7mAChE0.63 ± 0.001
7nUrease1.13 ± 0.003
ReferenceUrease (Thiourea)21.25 ± 0.15

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives based on the thieno-triazole scaffold and evaluated their antibacterial properties against multiple bacterial strains. The results indicated that compounds bearing the sulfonamide group exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibition profile of synthesized compounds related to the target molecule. It highlighted that certain derivatives not only inhibited AChE but also showed significant urease inhibition, suggesting dual therapeutic potential .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • The sulfonamide moiety is known for its role in antibacterial activity through competitive inhibition of bacterial dihydropteroate synthase.
  • The thieno-triazole structure may facilitate binding interactions with enzymes like AChE and urease due to its heterocyclic nature, enhancing the likelihood of forming stable complexes.

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